molecular formula C18H21ClN2O B270469 2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

Cat. No. B270469
M. Wt: 316.8 g/mol
InChI Key: KMUKWILEPMQMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide, commonly known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Mechanism of Action

CDEA acts as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory properties. It also activates the opioid receptors, leading to its analgesic effects. Additionally, CDEA has been shown to modulate the activity of the endocannabinoid system, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CDEA has been shown to reduce inflammation and pain in animal models, making it a potential treatment for various inflammatory diseases such as arthritis and colitis. It has also been shown to have antipyretic effects, indicating its potential use as a fever reducer.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDEA in lab experiments is its selectivity towards COX-2, which reduces the risk of unwanted side effects. However, its low solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for the research on CDEA. One possible direction is the development of new drugs based on CDEA for the treatment of inflammatory diseases. Another direction is the investigation of its potential use in materials science, such as the synthesis of new polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of CDEA and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of CDEA involves the reaction of 2-chlorobenzoyl chloride with N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure CDEA.

Scientific Research Applications

CDEA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C18H21ClN2O/c1-3-21(4-2)16-11-9-15(10-12-16)20-18(22)13-14-7-5-6-8-17(14)19/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI Key

KMUKWILEPMQMDL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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